Benzenepropanoic acid, 4-hydroxy-2-iodo-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-hydroxy-2-iodo- typically involves the iodination of 4-hydroxybenzenepropanoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile.
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 4-hydroxy-2-iodo- may involve large-scale iodination processes using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 4-hydroxy-2-iodo- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-hydroxybenzenepropanoic acid.
Reduction: 4-hydroxybenzenepropanoic acid.
Substitution: 4-azido-2-hydroxybenzenepropanoic acid, 4-cyano-2-hydroxybenzenepropanoic acid.
Scientific Research Applications
Benzenepropanoic acid, 4-hydroxy-2-iodo- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of iodine-containing radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 4-hydroxy-2-iodo- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxybenzenepropanoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-hydroxy-4-iodobenzenepropanoic acid: Similar structure but with different positioning of the hydroxy and iodine groups, leading to different reactivity and properties.
Uniqueness
Benzenepropanoic acid, 4-hydroxy-2-iodo- is unique due to the presence of both hydroxy and iodine substituents on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H9IO3 |
---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
3-(4-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9IO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) |
InChI Key |
VHUKEEXUFRGQJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)I)CCC(=O)O |
Origin of Product |
United States |
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